2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide
Description
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrimidinyl-piperazine moiety, and a sulfonyl-propyl linkage. It is often studied for its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-17(29-18-7-3-2-4-8-18)19(26)21-11-6-16-30(27,28)25-14-12-24(13-15-25)20-22-9-5-10-23-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGASJDZZZLXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine and Bis(2-Chloroethyl)Amine
A mixture of 2-aminopyrimidine (1.0 equiv) and bis(2-chloroethyl)amine (1.2 equiv) in refluxing toluene (48 hours) yields 4-(pyrimidin-2-yl)piperazine. The reaction proceeds via nucleophilic aromatic substitution, forming the piperazine ring with elimination of HCl. Post-synthesis purification via recrystallization from ethanol achieves >95% purity (melting point: 158–160°C).
Alternative Route Using Phase-Transfer Catalysis
Patent WO2010070371A1 describes a phase-transfer method where 2-chloropyrimidine reacts with piperazine in a biphasic system (dichloromethane/50% NaOH) using benzyltriethylammonium chloride as the catalyst. This method reduces reaction time to 10 hours and increases yield to 92% by enhancing interfacial reactivity.
Sulfonation of 4-(Pyrimidin-2-yl)Piperazine
Reaction with 1,3-Propane Sultone
Sulfonation of the piperazine nitrogen is achieved by treating 4-(pyrimidin-2-yl)piperazine (1.0 equiv) with 1,3-propane sultone (1.1 equiv) in anhydrous THF at 0–5°C. The exothermic reaction forms 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propane-1-sulfonic acid, which is hydrolyzed to the sulfonyl chloride using PCl₅.
Alternative Sulfur Trioxide Complexation
In a modified approach, the piperazine derivative reacts with sulfur trioxide-pyridine complex (2.0 equiv) in DMF at 80°C for 6 hours. Quenching with ice water precipitates the sulfonated intermediate, which is filtered and dried under vacuum (yield: 88%).
Synthesis of 3-((4-(Pyrimidin-2-yl)Piperazin-1-yl)Sulfonyl)Propylamine
Nucleophilic Displacement with 3-Bromopropylamine
The sulfonyl chloride intermediate (1.0 equiv) reacts with 3-bromopropylamine hydrobromide (1.5 equiv) in dichloromethane, using triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours, followed by extraction with dilute HCl to remove excess amine. The organic layer is dried over Na₂SO₄ and concentrated to yield the propylamine derivative as a white solid (melting point: 145–147°C).
Reductive Amination Approach
An alternative route involves reductive amination of 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propanal with ammonium acetate and NaBH₃CN in methanol. This one-pot method achieves a 78% yield but requires rigorous control of pH (6.5–7.0) to minimize over-reduction.
Amidation with Phenoxy-Propanoyl Chloride
Schotten-Baumann Reaction Conditions
A solution of 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propylamine (1.0 equiv) in 10% NaOH is treated with 2-phenoxypropanoyl chloride (1.2 equiv) at 0°C. Vigorous stirring for 1 hour ensures rapid acylation, followed by extraction with ethyl acetate. The organic phase is washed with brine and dried to afford the crude product, which is recrystallized from ethanol/water (yield: 85%).
Coupling Using Carbodiimide Reagents
For higher stereochemical control, the amine is reacted with 2-phenoxypropanoic acid using EDCI/HOBt in DMF. Activation of the carboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) for 30 minutes precedes addition of the amine (1.1 equiv). The reaction proceeds at 25°C for 24 hours, yielding 89% product after silica gel chromatography (hexane/ethyl acetate 3:1).
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies indicate that polar aprotic solvents (DMF, DMSO) accelerate sulfonation but complicate purification. Dichloromethane and THF balance reactivity and ease of workup. Optimal temperatures for sulfonation (0–5°C) and amidation (25°C) minimize side reactions like sulfone oxidation or epimerization.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, reducing reaction times by 40%. Similarly, molecular sieves (4Å) in amidation reactions absorb generated water, shifting equilibrium toward product formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.40 (d, J = 4.8 Hz, 2H, pyrimidine), 7.30–7.25 (m, 2H, aromatic), 6.95–6.90 (m, 3H, aromatic), 4.37 (s, 2H, CO-CH₂), 3.82–3.66 (m, 8H, piperazine), 3.15 (t, J = 6.4 Hz, 2H, SO₂-CH₂), 2.45 (t, J = 6.8 Hz, 2H, NH-CH₂), 1.85 (quin, J = 6.6 Hz, 2H, CH₂-CH₂-CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 4.7 minutes, confirming >99% purity. LC-MS ([M+H]⁺ = 434.5) aligns with the theoretical molecular weight.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable continuous sulfonation and amidation, reducing batch-to-batch variability. A tandem setup with residence times of 8 minutes (sulfonation) and 15 minutes (amidation) achieves 92% yield at 10 kg/day throughput.
Waste Stream Management
The process generates HCl and NaBr byproducts, neutralized with aqueous NaOH and precipitated as NaCl/NaBr for landfill disposal. Solvent recovery via distillation reduces dichloromethane usage by 60%.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrimidinyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development and pharmacokinetic studies.
Biology: Its effects on cellular pathways and enzyme inhibition are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This can enhance cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar pyrimidinyl-piperazine structure.
1-(2-pyrimidyl)piperazine: A simpler derivative used in various chemical reactions and as a building block in medicinal chemistry.
Uniqueness
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is unique due to its combination of a phenoxy group and a sulfonyl-propyl linkage, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Biological Activity
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide, known by its CAS number 1021025-70-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 459.5 g/mol. Its structure includes a phenoxy group, a pyrimidine ring, and a piperazine moiety, which are critical for its biological activity.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may target poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and apoptosis .
- Interaction with Receptors : It may also interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
| Activity | IC50 Value (μM) | Target | Reference |
|---|---|---|---|
| PARP Inhibition | 18 | PARP1 | |
| Antitumor Activity | Varies | Various Cancer Cell Lines | |
| Neurotransmitter Modulation | Not Specified | CNS Receptors |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in various cancer cell lines. It was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations as low as 10 μM. The mechanism was attributed to increased apoptosis markers such as cleaved caspase 3 and PARP cleavage .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound. It demonstrated modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Q & A
Basic: What are the standard synthetic routes for preparing 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the sulfonyl group via reaction of piperazine derivatives with sulfonyl chlorides.
- Amide Coupling : Condensation of phenoxypropanoic acid derivatives with amine-containing intermediates using coupling agents like EDCI or HOBt .
- Purification : Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) or amine-phase chromatography for high-purity isolation .
Key intermediates (e.g., 4-(pyrimidin-2-yl)piperazine) are synthesized from substituted pyrimidines and piperazine under reflux conditions.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify molecular connectivity, e.g., sulfonyl protons (δ ~3.1–3.5 ppm) and aromatic pyrimidine signals (δ ~8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Chromatography : HPLC or TLC monitors purity (>95% by area normalization) .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Antimicrobial Activity : Piperazine-sulfonyl hybrids disrupt bacterial cell membranes or inhibit efflux pumps (observed in analogs with MICs ≤10 µg/mL) .
- Enzyme Inhibition : Sulfonamide groups may target serine proteases or kinases (IC values in µM range for related compounds) .
- Neuroprotective Potential : Piperazine moieties in structurally similar compounds show modulation of dopamine receptors or neuroinflammation pathways .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
Methodological Answer:
- Temperature Control : Maintain <40°C during sulfonylation to prevent side reactions (e.g., sulfonate ester formation) .
- pH Adjustment : Use buffered conditions (pH 7–8) for amide coupling to enhance nucleophilicity of the amine group .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of pyrimidine rings (reported yields up to 85% in analogs) .
Advanced: What computational strategies are used to predict binding modes or enzyme inhibition?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with target enzymes (e.g., COX-2 or β-lactamase) using the compound’s sulfonyl and pyrimidine groups as pharmacophores .
- QSAR Modeling : Correlate substituent effects (e.g., piperazine ring substitution) with activity using Hammett or Hansch parameters .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps for reactive sites .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-Response Studies : Establish IC/EC curves across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish on-target vs. off-target effects .
- Proteomic Profiling : Use affinity chromatography or pull-down assays to identify unintended protein targets .
- Comparative Analysis : Cross-reference with structurally validated analogs in databases like ChEMBL or PubChem .
Advanced: What strategies are recommended for elucidating the mechanism of action?
Methodological Answer:
- Kinetic Assays : Measure time-dependent inhibition of target enzymes (e.g., trypsin or acetylcholinesterase) to distinguish competitive vs. non-competitive binding .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative genes (e.g., kinase genes) in cellular models .
- Metabolomics : Track downstream metabolic changes via LC-MS to identify affected pathways (e.g., ATP depletion in antimicrobial assays) .
Advanced: How can structure-activity relationships (SAR) guide therapeutic development?
Methodological Answer:
- Substituent Variation : Modify the pyrimidine ring (e.g., 4-Cl vs. 4-OCH) to enhance lipophilicity or hydrogen bonding .
- Bioisosteric Replacement : Replace sulfonyl with phosphonate groups to improve metabolic stability .
- Pharmacophore Mapping : Use X-ray crystallography (via SHELX ) or Cryo-EM to identify critical binding motifs for lead optimization .
Basic: How is crystallographic data utilized in structural validation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determine bond lengths/angles using SHELXL ; compare with CSD entries (e.g., Cambridge Structural Database ).
- Packing Analysis : Assess intermolecular interactions (e.g., hydrogen bonds between sulfonyl and amide groups) to predict solubility .
Advanced: What in silico tools are recommended for ADMET profiling?
Methodological Answer:
- SwissADME : Predict bioavailability, BBB penetration, and CYP450 interactions based on logP and topological polar surface area .
- ProTox-II : Estimate toxicity endpoints (e.g., LD) using structural alerts (e.g., sulfonamide-related hepatotoxicity) .
- MD Simulations : Simulate blood-brain barrier permeation using GROMACS with lipid bilayer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
